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Compound of Interest

Compound Name:
2,2'-Bis(di-p-tolylphosphino)-1,1'-

binaphthyl

Cat. No.: B019580 Get Quote

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds

is paramount, particularly in the pharmaceutical and fine chemical industries where the

biological activity of a molecule is intrinsically linked to its stereochemistry.[1] Among the

arsenal of synthetic tools, asymmetric hydrogenation stands out for its atom economy and

efficiency.[2] This guide provides an in-depth exploration of a cornerstone catalytic system:

Ruthenium-Tol-BINAP catalyzed hydrogenations. We will delve into the mechanistic intricacies,

provide field-proven protocols, and showcase the broad applicability of this powerful

methodology.

The Catalyst: Understanding the Engine of
Enantioselectivity
The remarkable success of the Ru-Tol-BINAP system lies in the elegant interplay between the

ruthenium metal center and the chiral diphosphine ligand, 2,2'-bis(di-4-tolylphosphino)-1,1'-

binaphthyl (Tol-BINAP). The C₂-symmetric, atropisomeric nature of Tol-BINAP creates a well-

defined chiral environment around the metal, enabling exquisite control over the

stereochemical outcome of the hydrogenation reaction.[3]

The Precatalyst and its Activation
Typically, the active catalyst is generated in situ from a stable precatalyst. A common and

effective precatalyst is of the type trans-[RuCl₂(diphosphine)(diamine)].[4] The choice of both
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the diphosphine (e.g., (S)-Tol-BINAP) and the chiral diamine (e.g., (S,S)-1,2-

diphenylethylenediamine, DPEN) is crucial and their combination can be either "matched" or

"mismatched," significantly impacting the resulting enantioselectivity.[5]

Activation of the precatalyst is typically achieved by treatment with a base in an alcohol solvent,

often in the presence of hydrogen.[6][7] This process generates the active 18-electron

dihydride species, RuH₂(Tol-BINAP)(diamine).[6]

The Catalytic Cycle: A Mechanistic Deep Dive
The currently accepted mechanism for the hydrogenation of ketones by Ru-BINAP/diamine

complexes is a fascinating example of metal-ligand bifunctional catalysis.[6] This mechanism

avoids direct coordination of the substrate to the metal center, with the reaction occurring in the

outer coordination sphere.

Here is a simplified representation of the catalytic cycle:
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Figure 1: Simplified catalytic cycle for Ru-Tol-BINAP/diamine catalyzed ketone hydrogenation.

The key step involves the concerted transfer of a hydride from the ruthenium and a proton from

the amine ligand of the diamine to the carbonyl group of the substrate via a six-membered

pericyclic transition state.[6] This outer-sphere mechanism is crucial for the high efficiency and
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broad substrate scope of the reaction. Recent computational studies have further refined this

model, suggesting a stepwise outer-sphere hydride transfer followed by protonation.[4]

The presence of a base, such as potassium tert-butoxide, can significantly accelerate the

reaction rate.[6] The base is believed to facilitate the formation of a ruthenium amido complex,

which can influence the catalyst's activity.[4]

Experimental Protocols: From Benchtop to
Application
The following protocols are designed to be robust and reproducible, providing a solid

foundation for researchers.

Protocol 1: Preparation of the RuCl₂[(S)-Tol-BINAP]
[(S,S)-DPEN] Precatalyst
This protocol details the synthesis of a common precatalyst.

Materials:

[RuCl₂(p-cymene)]₂

(S)-Tol-BINAP

(S,S)-DPEN (1,2-diphenylethylenediamine)

Anhydrous, degassed N,N-dimethylformamide (DMF)

Anhydrous, degassed toluene

Standard Schlenk line or glovebox equipment

Procedure:

Under an inert atmosphere (argon or nitrogen), charge a Schlenk flask with [RuCl₂(p-

cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents).[7]

Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.[7]
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Cool the mixture to room temperature and remove the solvent under reduced pressure to

yield a crude intermediate.

In a separate Schlenk flask, combine the crude intermediate with (S,S)-DPEN (1.1

equivalents).[7]

Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[7]

Cool the reaction to room temperature and remove the solvent under reduced pressure.

The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to

afford the desired precatalyst.

Step 1: Intermediate Formation Step 2: Ligand Exchange & Final Product

[RuCl₂(p-cymene)]₂ + (S)-Tol-BINAP Add DMF, Heat (100°C, 10 min) Remove Solvent Crude Intermediate Crude Intermediate + (S,S)-DPEN Add Toluene, Reflux (2h) Remove Solvent Purify by Crystallization RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of the Ru-Tol-BINAP-DPEN precatalyst.

Protocol 2: General Procedure for Asymmetric
Hydrogenation of a Ketone
This protocol provides a general method for the asymmetric hydrogenation of aromatic

ketones.

Materials:

RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst

Ketone substrate (e.g., acetophenone)

Potassium tert-butoxide (KOtBu)
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Anhydrous, degassed 2-propanol

High-purity hydrogen gas

Autoclave or high-pressure reactor with a glass liner and magnetic stir bar

Procedure:

In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the

precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1 to 5000:1).

Add potassium tert-butoxide (typically 1-5 molar equivalents relative to the catalyst).[7]

Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

Add the ketone substrate to the liner.

Securely seal the glass liner inside the autoclave.

Remove the autoclave from the glovebox and connect it to a hydrogen source.

Purge the reactor 3-5 times with hydrogen gas to remove any air.[7]

Pressurize the reactor to the desired hydrogen pressure (e.g., 8-10 atm).[5][7]

Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-

30 °C) for the necessary duration (typically 4-24 hours).[7]

Upon completion, cease stirring, cool the autoclave to room temperature, and carefully vent

the excess hydrogen in a well-ventilated fume hood.

Open the reactor and retrieve the reaction mixture.

Conversion can be determined by ¹H NMR or GC analysis.

The enantiomeric excess (e.e.) of the resulting chiral alcohol should be determined by chiral

HPLC or GC analysis.
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Performance and Applications: A Versatile Catalyst
System
The Ru-Tol-BINAP catalytic system has demonstrated remarkable efficacy across a broad

spectrum of substrates.

Hydrogenation of Ketones
The asymmetric hydrogenation of ketones is a flagship application of this system. High

enantioselectivities are consistently achieved for a variety of aromatic, heteroaromatic, and α,β-

unsaturated ketones.
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Hydrogenation of Olefins
While renowned for ketone hydrogenation, Ru-BINAP complexes are also highly effective for

the enantioselective reduction of various olefinic substrates, including allylic alcohols and α,β-

unsaturated carboxylic acids.[2][9][10]
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Conclusion and Future Outlook
The Ru-Tol-BINAP catalyzed hydrogenation stands as a testament to the power of ligand

design in asymmetric catalysis. Its high efficiency, broad substrate scope, and operational

simplicity have cemented its place as an indispensable tool for synthetic chemists. The ongoing

research into the nuances of its mechanism and the development of next-generation ligands

promise to further expand the capabilities of this remarkable catalytic system, enabling the

synthesis of increasingly complex and valuable chiral molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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